D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
Overview
Description
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate: is a chemical compound with the molecular formula C14H18O10 and a molecular weight of 346.29 g/mol . It is a derivative of D-Gulono-1,4-lactone, which is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Mechanism of Action
Target of Action
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .
Mode of Action
It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that this compound may interact with this enzyme in a similar manner.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of this compound.
Result of Action
Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate typically involves the acetylation of D-Gulono-1,4-lactone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent lactone or other reduced forms.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate has several applications in scientific research:
Comparison with Similar Compounds
D-Gulonic acid γ-lactone: Another derivative of D-Gulono-1,4-lactone, used in similar research applications.
D-Glucuronic acid γ-lactone: A related compound with applications in carbohydrate chemistry and as a precursor in the biosynthesis of glycosaminoglycans.
D-Gluconic acid δ-lactone: Used in food and pharmaceutical industries as a pH regulator and as a precursor in the synthesis of various chemicals.
Uniqueness: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it particularly useful in specific synthetic and research applications where controlled acetylation is required .
Biological Activity
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA) is a synthetic compound derived from D-Gulonic acid, notable for its role as an intermediate in the synthesis of Vitamin C (ascorbic acid). This compound has garnered attention in various fields including pharmaceuticals, biochemistry, and nutritional science due to its biological activities. This article explores the biological properties of GATA, supported by research findings and case studies.
Chemical Structure:
- Molecular Formula: C14H18O10
- Molecular Weight: 346.29 g/mol
- CAS Number: 136345-68-1
GATA is synthesized through the selective esterification of D-Gulonic acid using acetic anhydride, yielding a tetraacetate with an approximate yield of 80% . The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).
Biological Properties
GATA has been shown to exhibit several significant biological activities:
1. Antioxidant Activity
GATA demonstrates potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that GATA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Induction of Apoptosis
Research has shown that GATA can induce apoptosis in various cancer cell lines. The mechanism involves the regulation of specific genes associated with the apoptotic pathway. For instance, GATA influences the expression of Bcl-2 family proteins which are pivotal in controlling cell survival and death .
3. Regulation of Cell Proliferation
GATA also plays a role in regulating cell proliferation. It has been observed to modulate metabolic signaling pathways that are essential for cell growth and division. This regulation is particularly relevant in cancer biology where uncontrolled cell proliferation is a hallmark of tumorigenesis .
4. Low Toxicity Profile
Toxicological studies indicate that GATA exhibits low toxicity levels. In animal studies, it has an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for potential therapeutic applications .
Applications in Research and Industry
The biological activities of GATA have led to its exploration in several applications:
- Vitamin C Synthesis: As a precursor for Vitamin C, GATA is integral to nutritional supplements and food fortification.
- Cancer Therapy: Due to its ability to induce apoptosis selectively in cancer cells, GATA is being investigated as a potential anti-cancer agent.
- Anti-inflammatory Agents: The compound's antioxidant properties suggest potential applications in developing anti-inflammatory drugs .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of GATA compared to other known antioxidants. The results showed that GATA had a higher free radical scavenging activity than ascorbic acid at certain concentrations, highlighting its potential as an effective antioxidant agent .
Cancer Cell Line Research
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with GATA resulted in significant apoptosis induction compared to control groups. The study elucidated the molecular pathways involved and provided insights into how GATA could be utilized in therapeutic strategies against breast cancer .
Future Directions
Future research on GATA should focus on:
- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological activities.
- Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of GATA in humans.
- Combination Therapies: Investigating the effects of GATA when used in combination with other anti-cancer agents or therapies.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-YVECIDJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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